2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide -

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide

Catalog Number: EVT-6015291
CAS Number:
Molecular Formula: C11H11N3O2S
Molecular Weight: 249.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide can be achieved through a multistep process involving the following key steps: []

Molecular Structure Analysis

Although specific structural analysis data for 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide is not available in the provided abstracts, its molecular structure can be inferred based on similar compounds. The molecule is expected to be planar with the exception of the benzyl group which can rotate freely. The presence of sulfur and nitrogen atoms within the heterocyclic rings provides potential sites for hydrogen bonding and metal chelation, contributing to its potential biological activity. []

Chemical Reactions Analysis
  • Metal complexation: The nitrogen and sulfur atoms in the 1,3,4-oxadiazole and thioether groups can act as ligands for metal coordination, leading to the formation of metal complexes with potentially enhanced biological activities. []
Mechanism of Action
  • Enzyme inhibition: These compounds can interact with the active sites of various enzymes, leading to their inhibition and disrupting specific biological pathways. [, , , , ]
  • Metal chelation: The presence of nitrogen and sulfur atoms provides potential sites for metal ion coordination. This chelation can interfere with metal-dependent enzymes or alter the transport and metabolism of essential metal ions, potentially contributing to biological activity. []
Applications
  • Medicinal chemistry: It can serve as a lead compound for the development of new drugs with potential applications in various therapeutic areas, including antibacterial, [, , , ] antifungal, [, , ] anticancer, [, , , ] anti-HIV, [] antituberculosis, [] and anti-Alzheimer's disease therapies. [, , ]

2-[(5-Aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides

  • Compound Description: This series of compounds features a 1,3,4-oxadiazole ring substituted at the 5-position with various aryl groups. These compounds also possess a thioacetamide moiety linked to the oxadiazole at the 2-position, with the acetamide nitrogen further substituted with a 2-phenyl-1,8-naphthyridine group. []
  • Relevance: These compounds share the core 1,3,4-oxadiazole-2-thioacetamide structure with 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide. The key difference lies in the substituent on the acetamide nitrogen, highlighting the exploration of structural diversity around this pharmacophore for potential antibacterial activity. []

N-(2,6-dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}Acetamide

  • Compound Description: This compound features a 1,3,4-oxadiazole ring with a (1H-indol-3-yl)methyl substituent at the 5-position. The 2-position of the oxadiazole is connected to a sulfanylacetamide moiety, further substituted at the nitrogen with a 2,6-dimethylphenyl group. []
  • Relevance: This molecule shares the 1,3,4-oxadiazole-2-sulfanylacetamide core with 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide. The variation lies in the substituents at the 5-position of the oxadiazole (benzyl vs. (1H-indol-3-yl)methyl) and the acetamide nitrogen (hydrogen vs. 2,6-dimethylphenyl), indicating the exploration of different substituents' impact on biological activity. []

2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide

  • Compound Description: This compound features a 1,3,4-oxadiazole ring substituted at the 5-position with a diphenylmethyl group. A sulfanylacetamide moiety is present at the 2-position, with a pyrazin-2-yl group substituting the acetamide nitrogen. []
  • Relevance: This compound exhibits structural similarities with 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide, sharing the central 1,3,4-oxadiazole-2-sulfanylacetamide motif. The differences are in the 5-position substituent (benzyl vs. diphenylmethyl) and the acetamide nitrogen substituent (hydrogen vs. pyrazin-2-yl), highlighting the exploration of diverse substituents to potentially modulate biological properties. []

1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine Derivatives

  • Compound Description: This series incorporates a 1,3,4-oxadiazole ring with various substituents at the 5-position. A thiomethylbenzenesulfonyl-4-methylpiperidine moiety is attached to the oxadiazole at the 2-position. []
  • Relevance: While sharing the 1,3,4-oxadiazole core with 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide, this series explores a significantly different linker and substituent pattern at the 2-position. This modification replaces the direct thioacetamide linkage with a thiomethylbenzenesulfonyl-4-methylpiperidine group, highlighting the investigation of alternative linker strategies and their impact on biological activities, particularly antibacterial effects. []

N-(4-methyl-2-oxo-2H-chrome-7-yl)-2-(5-phenylsubstituted-1,3,4-oxadiazol-2-ylthio)acetamide Derivatives

  • Compound Description: These derivatives feature a 1,3,4-oxadiazole ring substituted with various phenyl groups at the 5-position. They possess a thioacetamide moiety linked to the oxadiazole's 2-position, with the acetamide nitrogen further substituted with a 4-methyl-2-oxo-2H-chrome-7-yl group. []
  • Relevance: These compounds share the central 1,3,4-oxadiazole-2-thioacetamide structure with 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide. The main difference is the substituent on the acetamide nitrogen and the presence of different phenyl substituents at the 5-position of the oxadiazole ring. []

2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides

  • Compound Description: This series presents a 1,3,4-oxadiazole ring with diverse aralkyl or aryl groups at the 5-position. A sulfanylacetamide group is attached to the oxadiazole at the 2-position, with the acetamide nitrogen further substituted with a 4-methyl-1,3-thiazol-2-yl moiety. []
  • Relevance: These compounds share the core 1,3,4-oxadiazole-2-sulfanylacetamide structure with 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide. The diversity arises from the various aralkyl/aryl substituents on the oxadiazole and the presence of a 4-methyl-1,3-thiazol-2-yl group on the acetamide nitrogen, emphasizing the exploration of different substituents for potentially enhancing therapeutic activities against diseases like Alzheimer's disease and diabetes. []

3-(5-(Alkyl/arylthio)-1,3,4-Oxadiazol-2-yl)-8-Phenylquinolin-4(1H)-One Derivatives

  • Compound Description: This series incorporates a 1,3,4-oxadiazole ring substituted with various alkyl or arylthio groups at the 5-position. The oxadiazole is linked to a 8-phenylquinolin-4(1H)-one moiety at the 3-position. []
  • Relevance: Although structurally distinct from 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide, these compounds showcase the use of 1,3,4-oxadiazole as a key pharmacophore in medicinal chemistry. The presence of alkyl/arylthio substituents at the 5-position of the oxadiazole, similar to the benzyl group in the target compound, indicates their potential as metal-chelating agents for developing anti-HIV agents. []

Properties

Product Name

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide

IUPAC Name

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

InChI

InChI=1S/C11H11N3O2S/c12-9(15)7-17-11-14-13-10(16-11)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,12,15)

InChI Key

IWDRHJUJVJOLIY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)N

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.